molecular formula C22H26ClN B1678458 Piroheptine hydrochloride CAS No. 16378-22-6

Piroheptine hydrochloride

Cat. No.: B1678458
CAS No.: 16378-22-6
M. Wt: 339.9 g/mol
InChI Key: PLJNHZOEOXGWIR-UHFFFAOYSA-N
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Description

Piroheptine hydrochloride is a pharmaceutical compound primarily known for its anticholinergic and antihistaminic properties. It is used as an antiparkinsonian agent and has been observed to prevent the reuptake of dopamine, making it a dopamine reuptake inhibitor. This compound is part of a family of drugs that includes pridefine and etifelmine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piroheptine hydrochloride, chemically known as 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrochloride, was developed by Fujisawa Pharmaceutical Co. Ltd. in the 1970s. The synthesis involves the formation of a dibenzo[a,d]cycloheptene skeleton, which is similar to amitriptyline, and exhibits antiacetylcholine activity .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pressure, and the use of specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Piroheptine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

Piroheptine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of anticholinergic and antihistaminic activities.

    Biology: It is used to investigate the effects of dopamine reuptake inhibition on neuronal activity and neurotransmitter release.

    Medicine: It is primarily used in the treatment of Parkinson’s disease due to its ability to alleviate motor symptoms by restoring the balance between acetylcholine and dopamine.

    Industry: It is used in the development of new pharmaceuticals with improved efficacy and reduced side effects

Mechanism of Action

Piroheptine hydrochloride functions by antagonizing muscarinic acetylcholine receptors, which are part of the cholinergic system involved in transmitting signals in the central and peripheral nervous systems. By blocking these receptors, this compound reduces the action of acetylcholine, a neurotransmitter involved in muscle contraction, glandular secretion, and cognitive functions. This helps restore a balanced interaction between acetylcholine and dopamine, alleviating motor symptoms in Parkinson’s disease. Additionally, it exhibits antihistaminic effects by blocking histamine H1 receptors, mitigating allergic reactions and providing a calming effect .

Comparison with Similar Compounds

Piroheptine hydrochloride is unique due to its dual anticholinergic and antihistaminic properties. Similar compounds include:

This compound stands out due to its ability to cross the blood-brain barrier effectively, enhancing its therapeutic effects in the central nervous system .

Properties

IUPAC Name

1-ethyl-2-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N.ClH/c1-3-23-15-14-19(16(23)2)22-20-10-6-4-8-17(20)12-13-18-9-5-7-11-21(18)22;/h4-11,16H,3,12-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJNHZOEOXGWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=C2C3=CC=CC=C3CCC4=CC=CC=C42)C1C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16378-21-5 (Parent)
Record name Piroheptine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00936870
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16378-22-6
Record name Pyrrolidine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16378-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piroheptine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016378226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-1-ethyl-2-methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00936870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIROHEPTINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZM573199N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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